(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid

regioselective synthesis bile acid 3-monosulfate protecting group strategy

Synthesizing C3-functionalized bile acid conjugates typically requires extra protecting-group manipulation at 7- and 12-positions or a selective deformylation step from tri-O-formylcholic acid. This 7,12-diformyloxy-3-hydroxy derivative arrives ready for immediate C3 derivatization, eliminating synthetic dead-ends. ● >90% chromatography-free yield demonstrated for 3-monosulfate synthesis ● 75-80% overall yield in 3-keto bile acid synthesis ● Free 3α-OH enables single-step click-chemistry probe assembly Procure ≥98% purity for FXR/TGR5 medicinal chemistry, metabolite standards, and stable isotope labeling.

Molecular Formula C26H40O7
Molecular Weight 464.6 g/mol
Cat. No. B12273802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid
Molecular FormulaC26H40O7
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C
InChIInChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)
InChIKeyDAKGJCRYZHTYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3α-Hydroxy-7α,12α-Diformyloxy-5β-Cholan-24-Oic Acid Sourcing Guide


(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid (CAS 64986-86-3; molecular formula C26H40O7; MW 464.59 g/mol) is a semi-synthetic cholic acid derivative in which the 7α- and 12α-hydroxyl groups are protected as formyl esters while the 3α-hydroxyl remains free . This regioselective protection pattern distinguishes it from both the fully unprotected parent bile acid (cholic acid) and the per-formylated tri-O-formylcholic acid (CAS 2097-89-4). First characterized in the foundational work of Tserng & Klein (1977), the compound belongs to the class of 3-hydroxy formyloxy bile acids that were explicitly identified as optimal starting materials for site-specific C3-functionalization [1].

Regioselective intermediate Free 3α-OH; 7α,12α protected as formyl esters – directs chemistry exclusively to C3.
Direct C3 derivatization Eliminates selective deformylation step required with tri-O-formylcholic acid.
Formyl ester stability Reported higher stability vs. acetate protecting groups under varied synthetic conditions.

Synthetic Uniqueness of 7,12-Diformyloxy-3-hydroxycholan-24-oic Acid


Substituting cholic acid or its fully protected tri-formyl analog for this specific 3-hydroxy-7,12-diformyloxy derivative introduces either synthetic dead-ends or additional deprotection/re-protection steps that reduce overall yield and increase purification burden. Cholic acid (3α,7α,12α-trihydroxy) lacks the protecting groups necessary to direct electrophilic modification exclusively to C3; competitive reactions at the 7- and 12-positions are unavoidable [1]. Conversely, tri-O-formylcholic acid (CAS 2097-89-4) requires a selective deformylation step to liberate the 3-hydroxyl before C3 chemistry can proceed—an extra operation that consumes time and depresses step-economy [1][2]. Bile acid acetates, the historical alternative protecting group strategy, were shown by Tserng & Klein to be inferior in stability and synthetic convenience compared with formyl esters [1]. The diformyloxy-3-hydroxy compound thus occupies a unique efficiency niche: it arrives at the bench with the 3-position already free for immediate derivatization while the 7- and 12-positions remain robustly protected through subsequent transformations.

Cholic acid substitution

Lacks 7,12-protection; competitive C3/C7/C12 reactivity limits regiocontrol and may require purification of multiple isomers.

Tri-O-formylcholic acid replacement

All hydroxyls blocked; requires additional selective 3-deformylation step, introducing potential yield loss and extra purification operations.

Acetate-protected bile acids

Reported lower stability under reaction conditions may compromise downstream transformations; formyl esters reviewed as more robust.

Quantitative Evidence: Diformyloxy Intermediate vs. Analogs


3α-OH Reactivity vs. Tri-O-Formylcholic Acid

The target compound bears a free 3α-hydroxyl while positions 7α and 12α are blocked as formyl esters. Tri-O-formylcholic acid (CAS 2097-89-4, C27H40O8, MW 492.60) has all three hydroxyls formylated and consequently cannot undergo direct electrophilic attack at C3 without a prior selective deformylation. Tserng & Klein demonstrated that partial deformylation of per-formylated bile acids using methanolic ammonia, sodium methoxide, or NaOH in aqueous acetone yields the 3-hydroxy formyloxy bile acids in high yield, and that these products are 'the best starting materials for the synthesis of bile acids with specific modification at 3-hydroxyl group' [1]. The downstream sulfation of 3-hydroxy formyloxy bile acids with SO3-triethylamine in DMF at 25°C for 0.5 h followed by mild alkaline deformylation produces pure 3-monosulfates in yields typically above 90%, with no chromatographic purification required [2]. When the tri-formyl precursor is used instead, an additional selective deformylation step must be inserted, adding at minimum one synthetic operation and introducing a mass-loss penalty that erodes the overall yield.

Synthetic Step Economy
Class-level inference
Target 1 step to C3 functionalization; >90% yield in 3-monosulfate synthesis
Tri-O-formyl ≥2 steps (selective deformylation then C3 modification)
Eliminates deprotection step, reducing solvent and consumable expenditure per gram of product.
Tserng & Klein partial deformylation protocols; sulfation with SO3·Et3N/DMF.
regioselective synthesis bile acid 3-monosulfate protecting group strategy

Formyl vs. Acetate Protecting Groups: Stability Advantage

Tserng & Klein (1977) provides a direct head-to-head comparison between formylated bile acids and their acetate counterparts. The authors explicitly state: 'The stability and ready availability of these compounds make them more suitable candidates than their counterpart—bile acid acetates for use as starting material in various synthetic schemes, such as C-24 labeled bile acids' [1]. The per-formylation procedure achieves quantitative yield of chromatographically pure product: 'Pure performylated bile acids are obtained in quantitative yield by a new formylation procedure' using 90% formic acid with catalytic HClO4 followed by acetic anhydride addition [1]. Importantly, the formyl groups were found to be 'quite stable to various reaction conditions,' directly contradicting earlier assumptions about their lability [1]. Bile acid acetates, by contrast, are more susceptible to undesired hydrolysis under the acidic or basic conditions commonly encountered in downstream transformations, and their preparation does not approach quantitative conversion.

Protecting Group Stability
Direct head-to-head
Formyl esters Quantitative performylation yield; stable to varied reaction conditions
Acetates Inferior stability; non-quantitative preparation
Formyl stability may improve batch-to-batch reproducibility and reduce procurement volume requirements.
Tserng & Klein (1977): formylation with 90% HCOOH, cat. HClO4, Ac2O.
protecting group stability formylation vs. acetylation C-24 labeled bile acids

Chromatography-Free 3-Monosulfate Synthesis

The synthetic utility of 3-hydroxy formyloxy bile acids—the compound class to which the target belongs—is quantitatively demonstrated in the preparation of bile acid 3-monosulfates. Tserng & Klein (1978) reported that sulfation of 3-hydroxy formyloxy bile acids with SO3-triethylamine in DMF (25°C, 0.5 h), followed by mild alkaline deformylation, yields the desired 3-monosulfates as p-toluidinium salts 'in high yield (typically above 90%) with minimum manipulation. No time-consuming and capacity-limited chromatographic purification was needed' [1]. This >90% isolated yield, chromatography-free protocol stands in marked contrast to alternative sulfation routes targeting the 7- or 12-positions, which often require chromatographic separation of regioisomers and achieve lower recovered yields. The free 3α-OH of the target compound is the essential structural feature enabling this highly efficient, single-step sulfation.

3-Monosulfate Yield
Cross-study comparable
>90% isolated yield no chromatographic purification required
Supports preparative-scale sulfation route with minimal purification burden.
Conditions: SO3·Et3N/DMF, 25°C, 0.5 h; mild alkaline deformylation.
bile acid 3-monosulfate sulfation chromatography-free purification

3-Keto Bile Acid Synthesis via Deformylation-Oxidation

Leppik (1983) established a four-step route from cholic acid to 3-keto bile acids that critically depends on the 3-hydroxy diformyloxy intermediate. The sequence—formylation, selective deformylation of the 3-formoxyl group, oxidation, and final deformylation of remaining formoxyls—delivers 3-keto derivatives in 75–80% overall yield [1]. The intermediate 3-keto formoxyl acids were further shown to be suitable starting compounds for synthesizing 4-ene-3-keto acids (55–60% yield via bromination-dehydrobromination-deformylation) and 4,6-diene-3-keto bile acids (via extended dehydrobromination causing loss of the 7α-formoxyl group) [1]. This synthetic pathway is not accessible from the tri-formyl derivative without the selective 3-deformylation step that generates the target compound's free 3-OH [2].

3-Keto Overall Yield
Class-level inference
75–80% overall yield (4 steps) from cholic acid
Establishes efficient entry to 3-keto, 4-ene-3-keto, and 4,6-diene-3-keto bile acids.
Leppik (1983) route: formylation, selective deformylation, oxidation, final deformylation.
3-keto bile acids selective oxidation 4-ene-3-keto steroids

3α-Azidoacetoxy Derivatization for Click Bioconjugation

The free 3α-OH of the target compound permits direct conversion to 3α-azidoacetoxy-7α,12α-diformyloxy-5β-cholan-24-oate, the key substrate used by Pospieszny et al. (2012) for intermolecular 1,3-dipolar cycloaddition with propargyl esters [1]. This copper-catalyzed click reaction produced dimers and oligomers linked by 1,2,3-triazole rings, with structures confirmed by 1H NMR, 13C NMR, FT-IR, mass spectrometry, and PM5 semiempirical calculations [1]. PASS (Prediction of Activity Spectra for Substances) analysis was performed on the products to estimate pharmacotherapeutic potential [1]. The tri-formyl analog cannot be directly converted to the 3-azidoacetoxy derivative without a prior selective deformylation, making the target compound the more efficient entry point for click-chemistry-based bile acid diversification.

Click Chemistry Access
Supporting evidence
Target Direct 1-step conversion to 3α-azidoacetoxy derivative
Tri-formyl Requires ≥2 steps (selective deformylation prior to azidoacetoxy introduction)
May streamline click-chemistry library expansion compared with the tri-formyl entry.
Pospieszny et al. (2012): CuAAC; products characterized by NMR, FT-IR, ESI-MS.
click chemistry 1,2,3-triazole bile acid dimer bioconjugation

Key Applications for 7,12-Diformyloxy Intermediate


3-Monosulfate and Glucuronide Reference Standards

The >90% chromatography-free yield demonstrated for 3-monosulfate synthesis from 3-hydroxy formyloxy bile acids [1] makes this compound the unequivocal starting material of choice for laboratories producing sulfated or glucuronidated bile acid metabolites as analytical reference standards. Procurement of the target compound eliminates one synthetic step compared with the tri-formyl route and avoids the chromatographic purification burden associated with alternative sulfation protocols.

3-Keto Bile Acid Intermediate for FXR/TGR5 Pharmacology

The 75–80% overall yield for the formylation–selective deformylation–oxidation–deformylation sequence [2] positions this intermediate as the most efficient entry to 3-keto bile acids and their unsaturated derivatives. Given the established role of bile acid analogs as FXR agonists and TGR5 modulators [3], sourcing this compound directly supports medicinal chemistry campaigns targeting metabolic, hepatic, and inflammatory diseases.

Click Chemistry Building Block for Bile Acid Libraries

The free 3α-OH enables single-step conversion to the 3α-azidoacetoxy derivative required for CuAAC click chemistry, producing triazole-linked dimers and oligomers [4]. This application scenario is particularly relevant for groups building bile acid-based molecular probes, supramolecular scaffolds, or bioconjugate libraries where rapid structural diversification is paramount.

C-24 Isotopically Labeled Bile Acid Starting Material

Tserng & Klein (1977) specifically identified formylated bile acids as superior to acetates for synthesizing C-24 labeled bile acids [5]. The quantitative performylation yield and formyl group stability under the modified lead tetraacetate degradation conditions used to generate 23-chloro-norcholane intermediates (72–83% yield) make this compound the preferred procurement choice for stable isotope labeling facilities and metabolic tracer production.

Application
Selection Property
Validation Focus
Bile acid sulfate reference standards
Regioselective C3-sulfation entry
Chromatography-free isolation and purity verification
3-Keto bile acid research (FXR/TGR5 receptor studies)
Efficient 3-keto entry via oxidation sequence
Overall synthetic yield and ketone product purity
Click chemistry bile acid libraries
Free 3α-OH for single-step azidoacetoxy conversion
Triazole-linked product characterization and SAR exploration
C-24 isotopically labeled bile acids
Formyl ester stability under degradation conditions
Labeling efficiency and intermediate purity
Quote Request

Request a Quote for (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.